3,5-dimethyl-6-(4-methylpiperazine-1-carbonyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dimethyl-6-(4-methylpiperazine-1-carbonyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one is a heterocyclic compound that features a thieno[2,3-d]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethyl-6-(4-methylpiperazine-1-carbonyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach involves the Dimroth rearrangement, which is a process of isomerization involving the relocation of heteroatoms within the heterocyclic system .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and implementation of continuous flow processes, are likely applicable.
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethyl-6-(4-methylpiperazine-1-carbonyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.
Scientific Research Applications
3,5-Dimethyl-6-(4-methylpiperazine-1-carbonyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3,5-dimethyl-6-(4-methylpiperazine-1-carbonyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses .
Comparison with Similar Compounds
Similar Compounds
Piperazine derivatives: Compounds like trimetazidine and ranolazine share the piperazine moiety and exhibit similar biological activities.
Thieno[2,3-d]pyrimidine derivatives: These compounds have a similar core structure and are studied for their antiviral and anticancer properties.
Uniqueness
3,5-Dimethyl-6-(4-methylpiperazine-1-carbonyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one is unique due to the combination of its thieno[2,3-d]pyrimidine core and the piperazine moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
3,5-dimethyl-6-(4-methylpiperazine-1-carbonyl)thieno[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O2S/c1-9-10-12(15-8-17(3)13(10)19)21-11(9)14(20)18-6-4-16(2)5-7-18/h8H,4-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTJWOFWAQZDHSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C=N2)C)C(=O)N3CCN(CC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.